molecular formula C12H6Cl4O B181263 3,3',4',5-Tetrachlorobiphenyl-4-OL CAS No. 111810-41-4

3,3',4',5-Tetrachlorobiphenyl-4-OL

Cat. No. B181263
M. Wt: 308 g/mol
InChI Key: RQGVZEFZWFEKQR-UHFFFAOYSA-N
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Description

3,3’,4’,5-Tetrachlorobiphenyl-4-OL is a chemical compound . It is a member of the class of hydroxybiphenyls that is biphenyl-4-ol substituted by chloro groups at positions 2’, 3, 5 and 5’ respectively .


Molecular Structure Analysis

The molecular formula of 3,3’,4’,5-Tetrachlorobiphenyl-4-OL is C₁₂H₆Cl₄O . The canonical SMILES representation is C1=CC(=C(C=C1C2=CC(=C(C(=C2)Cl)O)Cl)Cl)Cl .

Scientific Research Applications

Chromatographic Analysis and Quantitation

Research by Kamops et al. (1979) explored the separation and quantitation of various chlorobiphenyls, including 3,3',4,4'-Tetrachlorobiphenyl, using column chromatography and gas-liquid chromatography. This study highlighted the methodological advancements in analyzing chlorobiphenyl compounds, which are crucial for environmental and toxicological studies (Kamops et al., 1979).

Estrogenic and Thyroid Hormone Activity

Shiraishi et al. (2003) investigated the estrogenic and thyroid hormone activities of hydroxy-polychlorinated biphenyls, including variants of tetrachlorobiphenyl. This research is significant for understanding the endocrine-disrupting potential of these compounds (Shiraishi et al., 2003).

Toxicity and Embryo Development

Brunström and Darnerud (1983) studied the toxicity of 3,3',4,4'-Tetrachlorobiphenyl in chick embryos, revealing insights into the teratogenic and toxic effects of these compounds in early development (Brunström & Darnerud, 1983).

Synthesis and Chemical Properties

Reich and Reich (1990) conducted a study on the preparation of 3,3',4,4'-Tetrachlorobiphenyl arene oxide, contributing to the understanding of the chemical synthesis and properties of chlorinated biphenyls (Reich & Reich, 1990).

Antiestrogenic and Antitumorigenic Activity

Ramamoorthy et al. (1999) investigated the antiestrogenic and antitumorigenic activity of 3,3',4,4'-Tetrachlorobiphenyl, providing valuable insights into its potential biomedical applications (Ramamoorthy et al., 1999).

In Vivo Metabolism

Koga et al. (1989) identified metabolites of tetrachlorobiphenyl in rat faeces, contributing to the understanding of its metabolism in living organisms (Koga et al., 1989).

Pharmacokinetics in Rats

Tuey and Matthews (1977) focused on the pharmacokinetics of a tetrachlorobiphenyl congener in rats, providing important data on its distribution, metabolism, and excretion (Tuey & Matthews, 1977).

Oxidation Kinetics in Supercritical Water

Anitescu and Tavlarides (2002) examined the oxidation kinetics of tetrachlorobiphenyl decomposition in supercritical water, offering insights into environmental remediation techniques (Anitescu & Tavlarides, 2002).

Excretion and Tissue Retention in Mice

Wehler et al. (1989) studied the excretion and tissue retention of hydroxylated metabolites of 3,3',4,4'-Tetrachlorobiphenyl in mice, contributing to the understanding of its biological impact (Wehler et al., 1989).

properties

IUPAC Name

2,6-dichloro-4-(3,4-dichlorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4O/c13-8-2-1-6(3-9(8)14)7-4-10(15)12(17)11(16)5-7/h1-5,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGVZEFZWFEKQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C(=C2)Cl)O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60149742
Record name 3,3',4',5-Tetrachloro-(1,1'-biphenyl)-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60149742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3',4',5-Tetrachlorobiphenyl-4-OL

CAS RN

111810-41-4
Record name 4′-Hydroxy-3,3′,4,5′-tetrachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111810-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-4-ol, 3,3',4',5-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111810414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3',4',5-Tetrachloro-(1,1'-biphenyl)-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60149742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
R Kamata, F Shiraishi, D Nakajima, H Takigami… - Toxicology in vitro, 2009 - Elsevier
The toxicities of polychlorinated biphenyls (PCBs) are thought to be mediated mainly by the aryl hydrocarbon receptor (AhR). However, little is known about changes to AhR-mediated …
Number of citations: 47 www.sciencedirect.com
R Kamata, F Shiraishi, S Kageyama, D Nakajima - Toxicology in Vitro, 2015 - Elsevier
Polychlorinated biphenyls (PCBs) are thought to exert their toxicities mainly by binding to the aryl hydrocarbon receptor and by stimulating transcription of various genes, notably …
Number of citations: 13 www.sciencedirect.com
S Takeuchi, F Shiraishi, S Kitamura, H Kuroki, K Jin… - Toxicology, 2011 - Elsevier
Hydroxylated polychlorinated biphenyls (OH-PCBs), major metabolites of PCBs, have been reported to act as estrogen receptor α (ERα) agonists or antagonists. However, little concern …
Number of citations: 79 www.sciencedirect.com
P Ruiz, K Ingale, JS Wheeler, M Mumtaz - Chemosphere, 2016 - Elsevier
Mono-hydroxylated polychlorinated biphenyls (OH-PCBs) are found in human biological samples and lack of data on their potential estrogenic activity has been a source of concern. We …
Number of citations: 18 www.sciencedirect.com
R Kamata, D Nakajima, F Shiraishi - Toxicology in Vitro, 2019 - Elsevier
The possibility that a wide variety of polychlorinated biphenyls (PCBs) and their derivatives are present in the environment necessitates detailed evaluation of their toxicities. A number …
Number of citations: 10 www.sciencedirect.com
K Klinefelter, MK Hooven, C Bates, BT Colter… - Mammalian …, 2018 - Springer
Polychlorinated biphenyls (PCBs) are persistent organic pollutants that remain a human health concern with newly discovered sources of contamination and ongoing bioaccumulation …
Number of citations: 16 link.springer.com

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